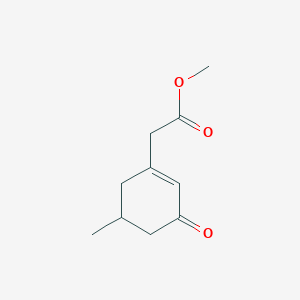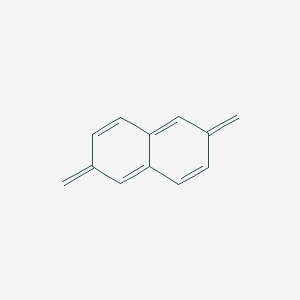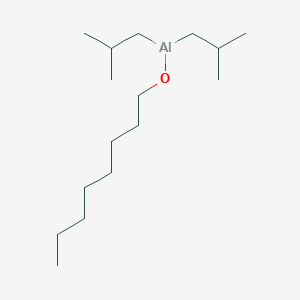
Bis(2-methylpropyl)(octyloxy)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl)(octyloxy)alumane, also known as Aluminum, bis(2-methylpropyl)(octyloxy)-, is an organoaluminum compound. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one octyloxy group. Organoaluminum compounds are widely used in organic synthesis and industrial applications due to their unique reactivity and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)(octyloxy)alumane typically involves the reaction of aluminum alkyls with alcohols. One common method is the reaction of diisobutylaluminum hydride with octanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylpropyl)(octyloxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The alkyl and alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas and metal catalysts are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl)(octyloxy)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to initiate polymerization reactions and improve material properties.
Wirkmechanismus
The mechanism by which bis(2-methylpropyl)(octyloxy)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Diethylaluminum chloride: A related compound used in similar applications but with different substituents.
Aluminum isopropoxide: Used as a catalyst in organic synthesis with different alkoxy groups.
Uniqueness
Bis(2-methylpropyl)(octyloxy)alumane is unique due to its specific combination of alkyl and alkoxy groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic and industrial applications where other organoaluminum compounds may not be as effective.
Eigenschaften
CAS-Nummer |
41329-28-6 |
|---|---|
Molekularformel |
C16H35AlO |
Molekulargewicht |
270.43 g/mol |
IUPAC-Name |
bis(2-methylpropyl)-octoxyalumane |
InChI |
InChI=1S/C8H17O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-4(2)3;/h2-8H2,1H3;2*4H,1H2,2-3H3;/q-1;;;+1 |
InChI-Schlüssel |
LZJTYEGNWJKJEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCO[Al](CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


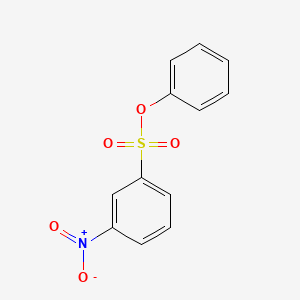
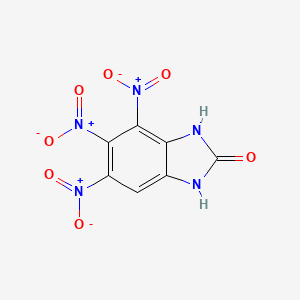

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
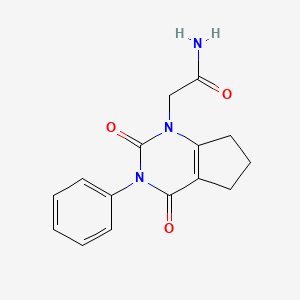
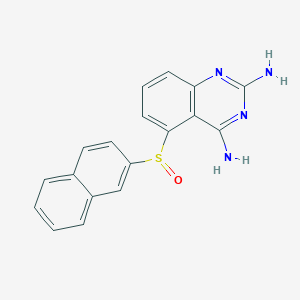
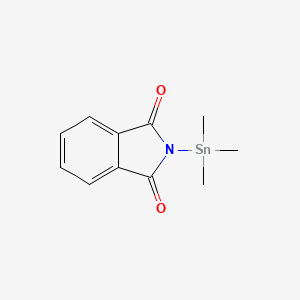
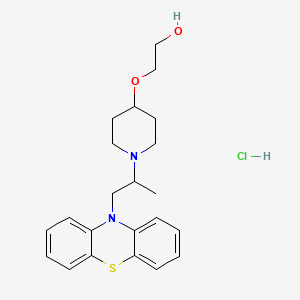

![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
